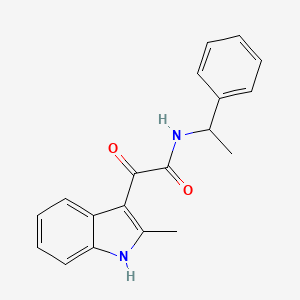

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide

Description

Properties

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-12(14-8-4-3-5-9-14)21-19(23)18(22)17-13(2)20-16-11-7-6-10-15(16)17/h3-12,20H,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCIPQCJDFHBLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide typically involves the reaction of 2-methylindole with an appropriate acylating agent. One common method is the acylation of 2-methylindole with 2-oxo-N-(1-phenylethyl)acetamide under acidic or basic conditions. The reaction can be carried out in solvents such as dichloromethane or chloroform, with catalysts like triethylamine or acetic acid to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process would likely include steps such as nitration, reduction, and acylation, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the acetamide can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of 2-(2-methyl-1H-indol-3-yl)-2-hydroxy-N-(1-phenylethyl)acetamide.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The acetamide group may enhance the compound’s binding affinity and specificity towards its targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Enzyme Inhibition and Anti-inflammatory Effects

- 5-Nitroindole derivative () : Exhibits potent inhibition of human leukocyte elastase (IC₅₀ = 0.8 µM) and cathepsin G (IC₅₀ = 1.2 µM), critical in inflammatory pathways.

- Phenoxy acetamide derivatives (): Halogen-substituted analogs show enhanced anti-inflammatory activity (e.g., 70% reduction in edema at 50 mg/kg), while nitro derivatives demonstrate dual analgesic and anti-cancer effects.

Antiproliferative Activity

- 5-Nitroindole derivative () : Induces apoptosis in breast cancer cells (MCF-7, IC₅₀ = 5.2 µM) via caspase-3 activation.

- 2-Oxoindoline analogs () : Derivatives with triazole or naphthyl groups show moderate activity against HepG2 (IC₅₀ = 12–18 µM).

- Adamantane-substituted indole () : Displays selective toxicity toward lung cancer cells (A549, IC₅₀ = 8.7 µM) due to hydrophobic interactions with cellular membranes.

Biological Activity

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide is a synthetic compound belonging to the indole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H18N2O2 |

| Molecular Weight | 306.36 g/mol |

| CAS Number | 852368-92-4 |

Synthesis

The synthesis of this compound typically involves the acylation of 2-methylindole with an appropriate acylating agent. Common methods include:

- Acylation Reaction : 2-methylindole is reacted with acylating agents under acidic or basic conditions.

- Solvents Used : Dichloromethane or chloroform are commonly used solvents.

- Catalysts : Triethylamine or acetic acid may be utilized to facilitate the reaction.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the modulation of apoptotic pathways and cell cycle arrest.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of bacterial strains. It was effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The indole core can bind to various enzymes, inhibiting their activity.

- Receptor Modulation : The acetamide group enhances binding affinity to receptors involved in apoptosis and cell signaling pathways.

Study on Anticancer Activity

A notable study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM across different cell types .

Antimicrobial Efficacy Evaluation

In another study focusing on antimicrobial properties, the compound was tested against several pathogenic bacteria using standard disc diffusion methods. Results showed that it had a minimum inhibitory concentration (MIC) as low as 15 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Q & A

Q. What are the common synthetic routes for preparing 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide?

The synthesis typically involves multi-step organic reactions, including:

- Indole core formation : Alkylation or acylation of 2-methylindole derivatives.

- Acetamide coupling : Reaction with phenethylamine using coupling agents like carbodiimides (e.g., DCC or EDC) to form the N-(1-phenylethyl)acetamide moiety .

- Oxo-group introduction : Oxidation of intermediates using reagents like pyridinium chlorochromate (PCC) . Key steps require precise control of temperature (e.g., reflux conditions) and solvent selection (e.g., dichloromethane or DMF) to optimize yields (~60-75%) .

Q. Which spectroscopic techniques are critical for structural characterization?

Standard methods include:

- NMR spectroscopy : To confirm indole proton environments (δ 7.0-7.5 ppm) and acetamide carbonyl signals (δ 165-170 ppm) .

- Mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ expected for C19H19N2O2).

- IR spectroscopy : To identify carbonyl stretches (~1680 cm⁻¹ for the oxoacetamide group) .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

- Cell viability assays (MTT or resazurin) to screen for anticancer activity (IC50 values against cancer cell lines).

- Apoptosis markers (e.g., caspase-3 activation) .

- Anti-inflammatory activity : Inhibition of TNF-α or IL-6 secretion in macrophage models .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Advanced strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalyst selection : Palladium catalysts for cross-coupling steps reduce side reactions .

- HPLC monitoring : Real-time tracking of reaction progress (retention time ~8-10 min for the target compound) . Example optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, 12h | 72 | 95 |

| DCM, RT, 24h | 58 | 88 |

Q. What mechanisms explain discrepancies in biological activity across studies?

Contradictions may arise from:

- Solubility differences : DMSO vs. aqueous buffers alter compound bioavailability .

- Cell line variability : Differential expression of target proteins (e.g., EGFR or COX-2) .

- Metabolic instability : Rapid hepatic clearance observed in rodent models . Mitigation: Use standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity).

Q. How can computational modeling predict SAR for indole-acetamide derivatives?

Methodologies include:

- Docking studies : To identify binding poses in proteins (e.g., tubulin or kinases) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity . Example SAR table:

| Substituent (R) | LogP | IC50 (μM) |

|---|---|---|

| -OCH3 | 2.1 | 12.3 |

| -NO2 | 1.8 | 8.7 |

| -Cl | 2.5 | 15.9 |

Q. What analytical challenges arise in stability studies under physiological conditions?

Key issues:

- Hydrolysis of acetamide : Degradation at pH > 7.0 detected via LC-MS .

- Photoisomerization : UV exposure induces E/Z isomerization, altering activity . Solutions: Use stabilizers (e.g., ascorbic acid) and store compounds in amber vials at -20°C .

Methodological Recommendations

- Synthetic reproducibility : Validate reaction scales (mg to gram) using DoE (Design of Experiments) principles .

- Biological assays : Include 3D cell cultures or patient-derived xenografts for translational relevance .

- Data reporting : Publish raw spectral data (e.g., NMR FID files) in supplementary materials for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.